molecular formula C18H28O3 B12962965 3-(3,5-Di-tert-butyl-4-methoxyphenyl)propanoic acid

3-(3,5-Di-tert-butyl-4-methoxyphenyl)propanoic acid

Cat. No.: B12962965
M. Wt: 292.4 g/mol
InChI Key: OIVMSYQLRZZQDV-UHFFFAOYSA-N
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Description

3-(3,5-Di-tert-butyl-4-methoxyphenyl)propanoic acid is an organic compound belonging to the class of phenylpropanoic acids. It is characterized by the presence of two tert-butyl groups and a methoxy group attached to a phenyl ring, which is further connected to a propanoic acid moiety. This compound is known for its antioxidant properties and is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Di-tert-butyl-4-methoxyphenyl)propanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of catalysts such as potassium hydroxide (KOH) can improve the efficiency of the Michael addition step .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Di-tert-butyl-4-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are employed for substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

3-(3,5-Di-tert-butyl-4-methoxyphenyl)propanoic acid has several scientific research applications:

Mechanism of Action

The antioxidant mechanism of 3-(3,5-Di-tert-butyl-4-methoxyphenyl)propanoic acid involves the donation of hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The tert-butyl groups provide steric hindrance, enhancing the stability of the antioxidant. The methoxy group further contributes to the electron-donating capacity of the compound, making it an effective radical scavenger .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,5-Di-tert-butyl-4-methoxyphenyl)propanoic acid is unique due to its methoxy group, which enhances its electron-donating ability and antioxidant efficiency compared to its hydroxy analogs. This makes it particularly effective in applications requiring robust antioxidant properties.

Properties

Molecular Formula

C18H28O3

Molecular Weight

292.4 g/mol

IUPAC Name

3-(3,5-ditert-butyl-4-methoxyphenyl)propanoic acid

InChI

InChI=1S/C18H28O3/c1-17(2,3)13-10-12(8-9-15(19)20)11-14(16(13)21-7)18(4,5)6/h10-11H,8-9H2,1-7H3,(H,19,20)

InChI Key

OIVMSYQLRZZQDV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)CCC(=O)O

Origin of Product

United States

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